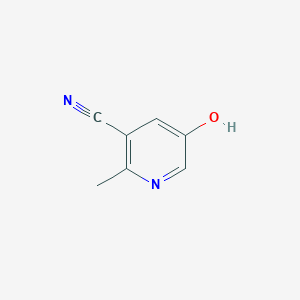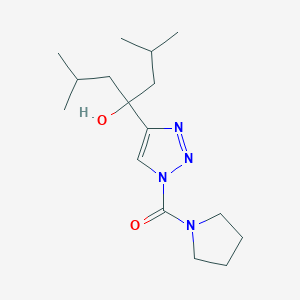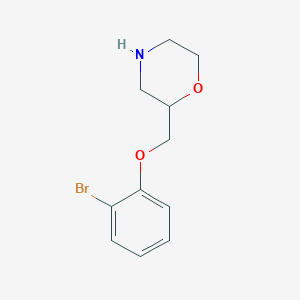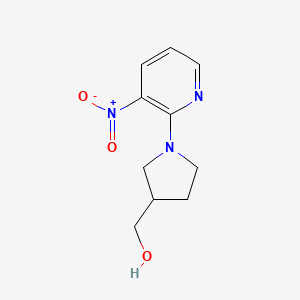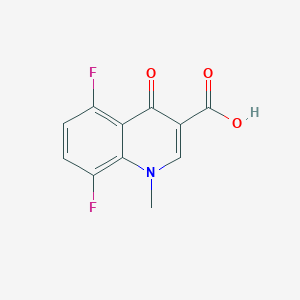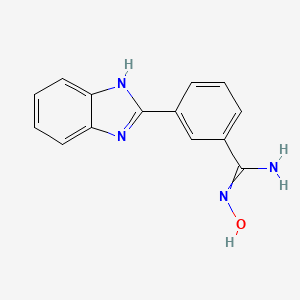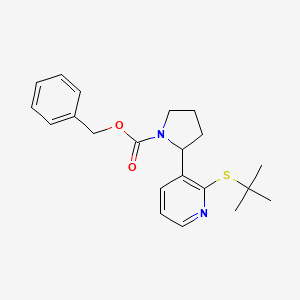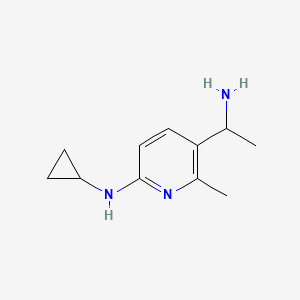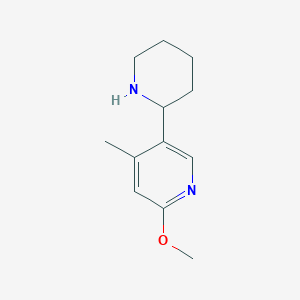
2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and piperidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the methoxy, methyl, and piperidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched substituted piperidines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives.
Applications De Recherche Scientifique
2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine: A simpler analog with only a methoxy group on the pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic acid derivative used in organic synthesis.
Uniqueness
2-Methoxy-4-methyl-5-(piperidin-2-yl)pyridine is unique due to the presence of both methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination of substituents allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-methoxy-4-methyl-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-9-7-12(15-2)14-8-10(9)11-5-3-4-6-13-11/h7-8,11,13H,3-6H2,1-2H3 |
Clé InChI |
KWRPJCGNACVQII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CCCCN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


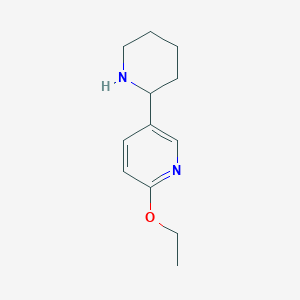
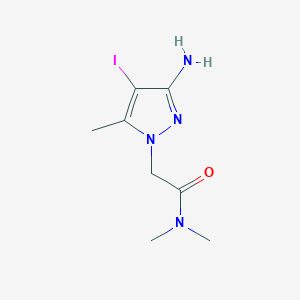
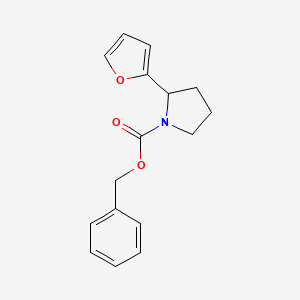
![tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11806083.png)
